molecular formula C25H32O9 B1233075 Aurovertin D CAS No. 65256-31-7

Aurovertin D

Cat. No.: B1233075
CAS No.: 65256-31-7
M. Wt: 476.5 g/mol
InChI Key: UKPVUEBWITXZRF-BGSVYHRFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aurovertin D is a naturally occurring polyenic α-pyrone antibiotic originally isolated from the fungus Calcarisporium arbuscula . It is a well-characterized, potent, and exogenous allosteric inhibitor of FOF1-ATP synthase (Complex V), binding specifically to the β subunits in the soluble F1 catalytic domain . Its primary research value lies in its unique mechanism of action: it inhibits ATP synthesis more potently than ATP hydrolysis, a characteristic that makes it an invaluable tool for studying the binding-change mechanism of oxidative phosphorylation and energy-coupling in mitochondria . Mechanistically, this compound binds to a cleft on the β subunits that is distinct from the nucleotide-binding site, which is consistent with its uncompetitive inhibition mode . Structural studies, including co-crystal structures with bovine F1-ATPase, show that typically two molecules of this compound bind per F1 complex, one in the βTP subunit and another in the βE subunit . This binding hinders inter-subunit communications and exerts long-range effects on the dynamics of the catalytic site residues, thereby disrupting the conformational changes essential for ATP synthesis . Even at saturating concentrations, the enzyme retains a residual level of ATP hydrolytic activity, providing key insights into the enzyme's rotary catalysis . In research applications, this compound is used to investigate tumorigenesis and as a potential lead for anticancer therapeutics. It has been shown to inhibit the proliferation of breast cancer cells by causing cell cycle arrest in the G0/G1 phase and can promote Natural Killer (NK) cell recognition and lysis of colorectal cancer cells, suggesting potential applications in cancer immunotherapy . Furthermore, its role as an antimicrobial and anthelmintic agent is also a key area of investigation, as inhibition of ATP synthesis undermines bacterial and parasitic bioenergetics . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Properties

CAS No.

65256-31-7

Molecular Formula

C25H32O9

Molecular Weight

476.5 g/mol

IUPAC Name

[4-hydroxy-7-(1-hydroxyethyl)-3-[(1E,3E,5E)-6-(4-methoxy-3-methyl-6-oxopyran-2-yl)hexa-1,3,5-trienyl]-1,5-dimethyl-2,6-dioxabicyclo[3.2.1]octan-8-yl] acetate

InChI

InChI=1S/C25H32O9/c1-14-17(32-20(28)13-19(14)30-6)11-9-7-8-10-12-18-21(29)24(4)23(31-16(3)27)25(5,33-18)22(34-24)15(2)26/h7-13,15,18,21-23,26,29H,1-6H3/b8-7+,11-9+,12-10+

InChI Key

UKPVUEBWITXZRF-BGSVYHRFSA-N

SMILES

CC1=C(OC(=O)C=C1OC)C=CC=CC=CC2C(C3(C(C(O2)(C(O3)C(C)O)C)OC(=O)C)C)O

Isomeric SMILES

CC1=C(OC(=O)C=C1OC)/C=C/C=C/C=C/C2C(C3(C(C(O2)(C(O3)C(C)O)C)OC(=O)C)C)O

Canonical SMILES

CC1=C(OC(=O)C=C1OC)C=CC=CC=CC2C(C3(C(C(O2)(C(O3)C(C)O)C)OC(=O)C)C)O

Synonyms

aurovertin D

Origin of Product

United States

Scientific Research Applications

Antitumor Activity

Mechanism of Action
Aurovertin D functions primarily as an inhibitor of the F1-ATP synthase enzyme, which is crucial for ATP synthesis in mitochondria. Studies have shown that the inhibition of F1-ATP synthase can lead to the arrest of tumor angiogenesis and metastasis, making it a potential candidate for cancer therapy. The binding of this compound to the catalytic beta subunits of F1-ATP synthase disrupts ATP synthesis and hydrolysis, thereby affecting energy metabolism in cancer cells .

Case Studies
Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it was found to be more potent than Taxol against the MDA-MB-231 breast cancer cell line . Additionally, computational studies have characterized its binding sites and interactions with F1-ATP synthase, paving the way for structure-based drug design targeting this enzyme .

Antimicrobial Applications

Targeting Antibiotic Resistance
The inhibition of F1-ATP synthase by this compound not only affects human cells but also has implications for combating bacterial pathogens. The enzyme's role in bacterial bioenergetics makes it an attractive target for new antimicrobial agents. By disrupting ATP synthesis in bacteria, this compound could potentially serve as a novel treatment strategy against antibiotic-resistant strains .

Research Findings
Molecular dynamics simulations have revealed that this compound can hinder inter-subunit communications within F1-ATP synthase, leading to long-range effects on catalytic activity . This mechanism highlights its potential as a species-specific antimicrobial agent, which could be developed further through virtual screening campaigns aimed at discovering similar compounds.

Nematocidal Properties

Toxicity to Nematodes
this compound has shown promising results in nematicidal applications, particularly against root-knot nematodes such as Meloidogyne incognita. In studies involving strains of Pochonia chlamydosporia, this compound exhibited strong toxicity towards these nematodes, significantly impacting their viability even at sub-inhibitory concentrations .

Mechanism Insights
The precise mechanism by which this compound exerts its nematicidal effects is still under investigation. Initial findings suggest that it may not directly target the beta subunit of F1-ATPase in nematodes; instead, further research is needed to elucidate its specific mode of action .

Summary of Research Findings

Application AreaKey FindingsReferences
Antitumor Activity Inhibits tumor growth by targeting F1-ATP synthase; more potent than Taxol against MDA-MB-231 cells ,
Antimicrobial Resistance Potential to combat antibiotic-resistant bacteria by disrupting ATP synthesis ,
Nematicidal Properties Toxic to Meloidogyne incognita; affects nematode viability at low concentrations ,

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Compound Source Core Structure Key Substituents Molecular Formula
Aurovertin D Calcarisporium arbuscula DBO + hexaene pyrone Acetyl at C-1, hydroxyl at C-2, C-3 C25H32O9
Aurovertin B C. arbuscula DBO + hexaene pyrone Additional acetyl group C27H34O10
Aurovertin E Albatrellus confluens DBO + hexaene pyrone Deacetylated at C-1 C23H28O8
Aurovertin F Metarhizium anisopliae DBO + hexaene pyrone Modified side-chain hydroxylation C25H30O9
Citroviridin Aspergillus terreus Furanoterpenoid Furan ring + polyketide chain C23H30O6
  • Key Differences: Aurovertin B differs from D by an extra acetyl group, enhancing its binding affinity (Ki = 120 nM vs. 960 nM for D in ATP hydrolysis) . Aurovertin E lacks the C-1 acetyl group, reducing its ATPase inhibition potency . Citroviridin, a furanoterpenoid, shares inhibitory effects on F₁Fₒ-ATPase but with lower efficacy (IC₅₀ = 60 µM vs. 0.9 µM for this compound) .

Functional and Mechanistic Comparisons

Compound ATP Hydrolysis Inhibition (Residual Activity) ATP Synthesis Inhibition Nematicidal Activity (LC₅₀) Key Binding Site
This compound ~20–60% residual activity at saturation Complete inhibition 41.7 µg/mL β subunit (F₁Fₒ-ATPase)
Aurovertin B ~30% residual activity Complete inhibition Not reported β subunit (F₁Fₒ-ATPase)
Aurovertin F Not characterized Not characterized 88.6 µg/mL Unknown
Citroviridin No residual activity Partial inhibition Not reported β subunit (F₁Fₒ-ATPase)
  • Mechanistic Insights: this compound exhibits mixed inhibition in ATP hydrolysis (Ki(E) = 960 nM, Ki(ES) = 120 nM) but non-competitive inhibition in ATP synthesis . Citroviridin acts as a weaker, non-competitive inhibitor . Acetylation of this compound enhances fluorescence upon binding to F₁Fₒ-ATPase, a property absent in deacetylated derivatives like aurovertin E . this compound triggers DAF-16/FOXO-mediated stress responses in C.

Critical Analysis of Divergences

  • Residual Activity in ATP Hydrolysis : this compound retains partial ATPase activity (~20–60%) at saturation, unlike citroviridin, which fully inhibits hydrolysis . This is attributed to its mixed inhibition mechanism, where it binds both free enzyme (E) and enzyme-substrate complexes (ES) .
  • Structural-Activity Relationships (SAR) : Acetyl groups in this compound and B are critical for binding; their removal (e.g., aurovertin E) abolishes inhibition .
  • Species-Specific Effects : this compound’s residual activity varies between E. coli (20%) and bovine mitochondria (33%), likely due to membrane lipid interactions .

Preparation Methods

Enzymatic Assembly of the Aurovertin Scaffold

The biosynthesis of aurovertin D begins with the formation of a polyketide precursor, preaurovertin, through the action of a polyketide synthase (PKS) encoded by the aurA gene. This enzyme catalyzes the condensation of malonyl-CoA and methylmalonyl-CoA units to generate a linear poly-β-keto chain, which undergoes cyclization to form the α-pyrone moiety. Subsequent tailoring steps involve three additional enzymes:

  • AurB : A methyltransferase responsible for O-methylation at the C4 position of the pyrone ring, essential for stabilizing the intermediate.

  • AurC : A cytochrome P450 monooxygenase that epoxidizes the C7–C8 double bond of the triene linker, forming a reactive epoxide intermediate.

  • AurD : A hydrolase that mediates anti-Baldwin 6-endo-tet epoxide opening, leading to the formation of the DBO ring system.

Gene inactivation studies in C. arbuscula have confirmed the indispensability of these enzymes. For example, ΔaurB mutants fail to produce aurovertins and accumulate unmethylated intermediates, while ΔaurC strains cannot epoxidize the triene linker, halting biosynthesis at the preaurovertin stage.

Table 1: Key Enzymes in Aurovertin Biosynthesis

EnzymeFunctionSubstrateProduct
AurAPolyketide synthaseMalonyl-CoA, methylmalonyl-CoAPreaurovertin (α-pyrone)
AurBO-MethyltransferasePreaurovertin4-O-Methylpreaurovertin
AurCCytochrome P4504-O-MethylpreaurovertinEpoxidized intermediate
AurDEpoxide hydrolaseEpoxidized intermediateAurovertin E (DBO core)

Fermentation and Yield Optimization

This compound is derived from aurovertin E through acetylation and hydroxylation modifications. Fermentation of C. arbuscula in potato dextrose broth (PDB) at 25°C for 14 days yields approximately 20–30 mg/L of this compound. Yield improvements have been achieved via:

  • Precursor feeding : Supplementation with sodium acetate (10 mM) increases methylmalonyl-CoA availability, boosting titers by 40%.

  • pH control : Maintaining pH 6.5–7.0 during fermentation prevents degradation of acid-labile intermediates.

  • Co-cultivation : Co-culturing with Streptomyces spp. induces stress responses that upregulate PKS expression.

Chemical Synthesis of this compound

Total Synthesis from Preaurovertin

The chemical synthesis of this compound begins with preaurovertin, a biosynthetic intermediate. A 15-step route developed by Smith et al. (1991) involves the following key transformations:

Construction of the Tetrahydrofuranyl Epoxide

  • Epoxidation : Treatment of (2E,4RS,5RS)-4,5-isopropylidenedioxy-2,4-dimethylhept-2-en-1-ol with meta-chloroperbenzoic acid (MCPBA) yields a 2,3-epoxide intermediate (87% yield).

  • Cyclization : Acid-catalyzed cyclization of the epoxide (HCl, CH₂Cl₂, 0°C) forms the tetrahydrofuranyl ring via a carbocation-mediated mechanism.

Wittig Reaction for Triene Installation

The tetrahydrofuranyl aldehyde undergoes a Wittig reaction with the ylide generated from phosphonium salt 37 (BuLi, THF, −78°C), producing a 3:2 mixture of E/Z triene isomers. Chromatographic separation yields the desired all-E isomer (preaurovertin) in 62% yield.

Final Acetylation and Oxidation

Preaurovertin is acetylated (Ac₂O, pyridine) at the C8 hydroxyl group and oxidized (MnO₂, CH₂Cl₂) at the C7 position to install the ketone functionality, completing the synthesis of this compound.

Table 2: Key Reaction Conditions in Chemical Synthesis

StepReagents/ConditionsYield
EpoxidationMCPBA, CH₂Cl₂, 0°C87%
CyclizationHCl, CH₂Cl₂, 0°C91%
Wittig ReactionBuLi, THF, −78°C62%
AcetylationAc₂O, pyridine95%
OxidationMnO₂, CH₂Cl₂88%

Challenges in Synthetic Routes

  • Isomerization : The triene linker in preaurovertin undergoes rapid E/Z isomerization, necessitating low-temperature (−20°C) storage of intermediates.

  • Epoxide Instability : The 2,3-epoxide intermediate is prone to ring-opening under acidic conditions, requiring strict pH control during cyclization.

Comparative Analysis of Production Methods

Biosynthesis vs. Chemical Synthesis

ParameterBiosynthesisChemical Synthesis
Yield20–30 mg/L8–12% overall yield
ComplexityRequires fungal cultivation15-step organic synthesis
CostLow (fermentation-based)High (specialized reagents)
ScalabilityModerate (batch fermentation)Limited (multi-step purification)

Hybrid Approaches

Recent efforts have combined metabolic engineering with synthetic chemistry. For example, heterologous expression of aurAD in Saccharomyces cerevisiae generates aurovertin E, which is chemically acetylated to this compound in 75% yield . This approach reduces reliance on fungal fermentation while avoiding lengthy synthetic routes.

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for identifying and quantifying Aurovertin D in complex biological matrices?

  • Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for precise quantification. Validate methods using spike-and-recovery experiments in relevant biological fluids (e.g., plasma, cell lysates) to account for matrix effects. Include calibration curves with internal standards to ensure reproducibility .
  • For structural confirmation, employ nuclear magnetic resonance (NMR) spectroscopy, comparing spectral data to published reference libraries. Report purity thresholds (>95%) and solvent compatibility in supplementary materials .

Q. How should researchers design in vitro experiments to evaluate this compound’s inhibitory effects on ATP synthase?

  • Standardize assays using purified mitochondrial fractions or reconstituted ATP synthase complexes. Include positive controls (e.g., oligomycin) and negative controls (vehicle-only treatments). Measure IC50 values across multiple replicates to account for batch-to-batch variability. Document buffer conditions (pH, temperature) and kinetic parameters (Km, Vmax) in detail to enable replication .

Q. What are the critical factors for maintaining this compound stability during long-term storage?

  • Store lyophilized this compound in inert atmospheres (argon) at -80°C to prevent oxidation. For solution-phase storage, use anhydrous DMSO and verify stability via UV-Vis spectroscopy at 280 nm over 6-month periods. Include degradation kinetics in supplementary data .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinities of this compound across different experimental systems?

  • Conduct meta-analyses comparing results from isolated enzymes versus whole-cell assays. Evaluate confounding variables such as membrane potential differences or competing ligands. Use isothermal titration calorimetry (ITC) to measure binding thermodynamics under standardized conditions .
  • Apply Bayesian statistical models to quantify uncertainty and identify systematic biases in prior studies .

Q. What strategies optimize the isolation of this compound from microbial fermentation broths with high yield and purity?

  • Compare extraction solvents (e.g., ethyl acetate vs. dichloromethane) using Design of Experiments (DoE) to maximize partition coefficients. Integrate solid-phase extraction (SPE) with reverse-phase chromatography, reporting retention times and elution profiles in supplementary methods .
  • Validate scalability by piloting protocols in bioreactors ≥5 L, documenting shear stress and aeration impacts on yield .

Q. How can computational modeling enhance the prediction of this compound’s interactions with non-canonical targets?

  • Perform molecular dynamics (MD) simulations using force fields parameterized for polyketides. Cross-validate docking results (e.g., AutoDock Vina) with experimental mutagenesis data on target binding pockets. Publish trajectory files and scoring matrices in open-access repositories .

Q. What interdisciplinary approaches are critical for elucidating this compound’s role in metabolic reprogramming?

  • Combine metabolomics (LC-MS) with transcriptomic profiling (RNA-seq) in treated cell lines. Use pathway enrichment analysis (e.g., KEGG, Reactome) to identify correlated metabolic shifts. Share raw datasets in FAIR-compliant repositories .
  • Integrate single-cell imaging to spatially resolve ATP depletion effects, referencing protocols for live-cell microscopy and fluorophore calibration .

Methodological Guidance for Data Reporting

  • Reproducibility : Provide raw instrument outputs (e.g., chromatograms, spectrograms) and code for statistical analyses in supplementary materials. Follow the Beilstein Journal’s guidelines for experimental detail granularity .
  • Contradiction Analysis : Use funnel plots or sensitivity analyses to assess publication bias in existing literature. Disclose conflicts of interest and funding sources transparently .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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